molecular formula C8H9Cl2NO B12890549 2,2-Dichloro-1-(2,5-dimethyl-1H-pyrrol-1-yl)ethanone CAS No. 42277-24-7

2,2-Dichloro-1-(2,5-dimethyl-1H-pyrrol-1-yl)ethanone

Cat. No.: B12890549
CAS No.: 42277-24-7
M. Wt: 206.07 g/mol
InChI Key: JJHFCOOPHXTBBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dichloro-1-(2,5-dimethyl-1H-pyrrol-1-yl)ethanone is an organic compound that features a dichloromethyl group attached to a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dichloro-1-(2,5-dimethyl-1H-pyrrol-1-yl)ethanone typically involves the reaction of 2,5-dimethylpyrrole with a chlorinating agent. One common method is to react 2,5-dimethylpyrrole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,2-Dichloro-1-(2,5-dimethyl-1H-pyrrol-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the dichloromethyl group to a methyl group.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Methyl derivatives.

    Substitution: Various substituted ethanones depending on the nucleophile used.

Scientific Research Applications

2,2-Dichloro-1-(2,5-dimethyl-1H-pyrrol-1-yl)ethanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Dichloro-1-(2,5-dimethyl-1H-pyrrol-1-yl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The dichloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The pyrrole ring can also participate in π-π interactions with aromatic residues in proteins, further influencing their function.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dichloro-1-(1H-pyrrol-1-yl)ethanone: Lacks the methyl groups on the pyrrole ring.

    2,2-Dichloro-1-(2,5-dimethyl-1H-imidazol-1-yl)ethanone: Contains an imidazole ring instead of a pyrrole ring.

    2,2-Dichloro-1-(2,5-dimethyl-1H-pyrrol-3-yl)ethanone: The position of the substituent on the pyrrole ring is different.

Uniqueness

2,2-Dichloro-1-(2,5-dimethyl-1H-pyrrol-1-yl)ethanone is unique due to the presence of both dichloromethyl and dimethylpyrrole groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

42277-24-7

Molecular Formula

C8H9Cl2NO

Molecular Weight

206.07 g/mol

IUPAC Name

2,2-dichloro-1-(2,5-dimethylpyrrol-1-yl)ethanone

InChI

InChI=1S/C8H9Cl2NO/c1-5-3-4-6(2)11(5)8(12)7(9)10/h3-4,7H,1-2H3

InChI Key

JJHFCOOPHXTBBQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(N1C(=O)C(Cl)Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.